![molecular formula C5H2Cl2N4 B6592482 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2089315-59-1](/img/structure/B6592482.png)
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C5H2Cl2N4 . It has an average mass of 189.002 Da and a monoisotopic mass of 187.965652 Da .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of a compound from 5-amino-1H-pyrazole-4-carboxamide and urea through two steps including cyclization and chlorination . The total yield of the two steps was 49.5% .Molecular Structure Analysis
The molecular structure of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
While specific chemical reactions involving 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine are not detailed in the search results, pyrazolo[3,4-d]pyrimidines are known to be involved in various chemical reactions. For instance, they can undergo reactions to form new compounds with potential biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine include its molecular formula (C5H2Cl2N4), average mass (189.002 Da), and monoisotopic mass (187.965652 Da) .Scientific Research Applications
CDK2 Inhibitors
DCPP derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged DCPP scaffold were designed and synthesized as novel CDK2 targeting compounds .
Anticancer Kinase Inhibitors
DCPP has been used as a scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
Starting Material for Synthesis
DCPP has potential applications as a starting material for the synthesis of new heterocyclic compounds. This makes it a valuable tool in the field of organic chemistry.
Enzyme Activity and Regulation
DCPP can be used as a tool for studying enzyme activity and regulation. This can help in understanding the mechanisms of various biological processes.
Potential Drug Candidate
DCPP is also seen as a potential drug candidate for treating various diseases. Its structural properties make it a promising candidate for drug development.
Anticancer Activity
A new series of DCPP were synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . This shows the potential of DCPP in the development of new anticancer drugs .
Mechanism of Action
Target of Action
The primary target of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment .
Mode of Action
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, which in turn disrupts the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the inhibition of cell proliferation, making 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine a potential anti-cancer agent .
Pharmacokinetics
These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine’s action is the significant inhibition of cell proliferation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
Future Directions
Pyrazolo[3,4-d]pyrimidine derivatives, including 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, are being investigated for their potential as therapeutic agents, particularly in the field of cancer treatment . Future research will likely focus on optimizing these compounds to improve their selectivity, pharmacokinetic profiles, and in vivo efficacy .
properties
IUPAC Name |
3,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIVRJYYLSTDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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